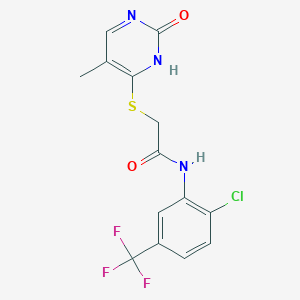

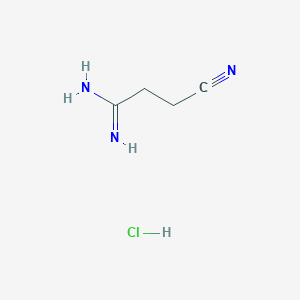

![molecular formula C20H18N6O5 B2988988 3-{2-[2-(2,4-dinitrophenyl)cyclohexyliden]hydrazino}-2(1H)-quinoxalinone CAS No. 672949-63-2](/img/structure/B2988988.png)

3-{2-[2-(2,4-dinitrophenyl)cyclohexyliden]hydrazino}-2(1H)-quinoxalinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance that can be found in various databases . It is often used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a stereoselective synthesis of related compounds was achieved via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic data as well as single-crystal X-ray analyses .Chemical Reactions Analysis

The reaction of similar compounds with various substances has been studied . For example, the reaction between 4-substituted 1-(2,4-dinitrophenyl)thiosemicarbazides and 2,3-diphenylcycloprop-2-enone under refluxing ethanol was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hydrazones and their derivatives, including the compound , are significantly important in the pharmaceutical industry . They show activities against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s .

Drug Delivery Improvement

The use of hydrazones enables improvement in drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis .

Metal-Extracting Agents

Substituted hydrazones also possess properties that make them useful as metal-extracting agents .

Analytical Chemistry Applications

Schiff base hydrazones have a variety of applications in analytical chemistry, including the selective extraction of certain transition metals and their use in spectroscopic determination .

Sensor Material Construction

Hydrazones are versatile compounds that can be used in the construction of sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and poisonous fumes .

Anticancer Activity

The anticancer activity of the newly synthesized compounds was evaluated against a panel of 60 cell lines derived from 9 different types of cancers including, leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .

Biological Activities

Thiazolidinone is one of the most frequent heterocyclic nuclei as it exhibits many types of biological activities . It has been reported that thiazolidin-4-ones are explored as anti-inflammatory, antiviral, anticonvulsant, antidiabetic, anticancer, and anti-HIV activities .

Synthesis of New Heterocycles

Recently, the synthesis and structure elucidation of a range of new heterocycles have been explored . The title compound was synthesized in continuation of this work .

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. The anticancer activity of related compounds has been evaluated against a panel of 60 cell lines derived from 9 different types of cancers , suggesting potential future directions in medicinal chemistry.

Propiedades

IUPAC Name |

3-[(2Z)-2-[2-(2,4-dinitrophenyl)cyclohexylidene]hydrazinyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O5/c27-20-19(21-16-7-3-4-8-17(16)22-20)24-23-15-6-2-1-5-13(15)14-10-9-12(25(28)29)11-18(14)26(30)31/h3-4,7-11,13H,1-2,5-6H2,(H,21,24)(H,22,27)/b23-15- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLQHHZVXQSJTR-HAHDFKILSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC3=CC=CC=C3NC2=O)C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/NC2=NC3=CC=CC=C3NC2=O)/C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[2-(2,4-dinitrophenyl)cyclohexyliden]hydrazino}-2(1H)-quinoxalinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

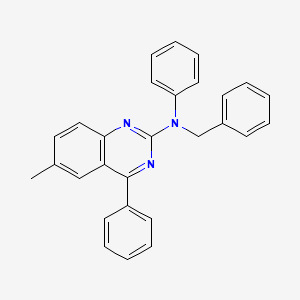

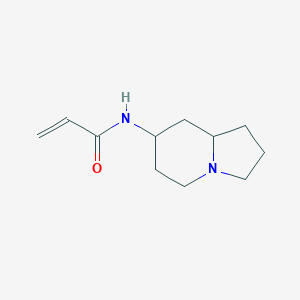

![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

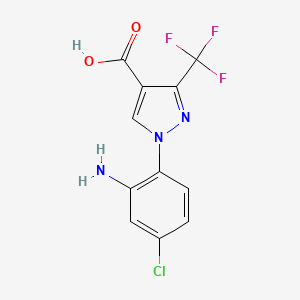

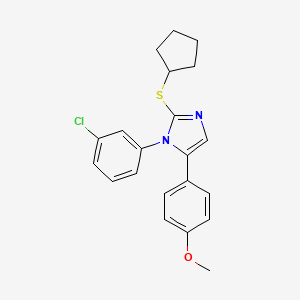

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)

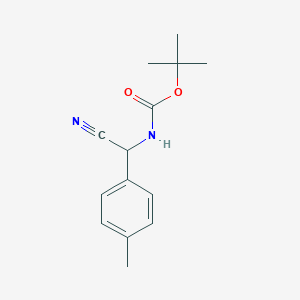

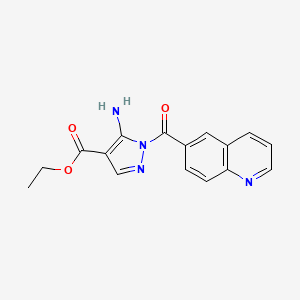

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)